Xanthine Oxidase Inhibitory Potency: IC₅₀ Head-to-Head with Allopurinol, 6-Aminopurine, and 2-Amino-6-chloropurine
In a direct comparative XO inhibition assay, 2-chloro-6(methylamino)purine achieved an IC₅₀ of 10.19 ± 0.10 µM, placing it between the clinical gold-standard allopurinol (IC₅₀ = 7.82 ± 0.12 µM) and the parent 6-aminopurine (IC₅₀ = 10.89 ± 0.13 µM). Critically, the closely related regioisomer 2-amino-6-chloropurine showed an IC₅₀ > 200 µM, representing a >19-fold loss of activity relative to the target compound [1].
| Evidence Dimension | Xanthine oxidase (XO) inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10.19 ± 0.10 µM |
| Comparator Or Baseline | Allopurinol: IC₅₀ = 7.82 ± 0.12 µM; 6-Aminopurine: IC₅₀ = 10.89 ± 0.13 µM; 2-Amino-6-chloropurine: IC₅₀ >200 µM |
| Quantified Difference | Target vs. allopurinol: 1.30-fold weaker; Target vs. 6-aminopurine: 1.07-fold more potent; Target vs. 2-amino-6-chloropurine: >19.6-fold more potent |
| Conditions | In vitro XO inhibitory activity assay using purified enzyme; substrate: xanthine; detection: UV spectrophotometry; data expressed as mean ± SEM (Table 1 in Hsieh et al., 2007) |
Why This Matters
A researcher selecting a purine-based XO inhibitor lead must balance potency with scaffold novelty; this compound is equipotent to the endogenous metabolite adenine but offers a chemically distinct substitution pattern (2-Cl, 6-NHMe) for further SAR exploration, whereas the isosteric 2-amino-6-chloropurine is essentially inactive.
- [1] Hsieh, J.F., Wu, S.H., Yang, Y.L., Choong, K.F., Chen, S.T. (2007). The screening and characterization of 6-aminopurine-based xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 15(10), 3450–3456. Table 1. DOI: 10.1016/j.bmc.2007.03.010. View Source
